

Physical and chemical properties of (R)-2-Hydroxy-2-phenylpropanoic acid

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Compound of Interest

Compound Name: (R)-2-Hydroxy-2-phenylpropanoic acid

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An In-Depth Technical Guide to (R)-2-Hydroxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-2-Hydroxy-2-phenylpropanoic acid**, also known as (R)-Atrolactic acid. It includes detailed experimental protocols for its synthesis, resolution, and analysis, as well as insights into its biological activities.

Chemical Identity and Physical Properties

(R)-2-Hydroxy-2-phenylpropanoic acid is a chiral carboxylic acid. Its enantiomeric nature makes it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals.

Table 1: General Information

Property	Value
IUPAC Name	(2R)-2-hydroxy-2-phenylpropanoic acid
Synonyms	(R)-Atrolactic acid, (R)-(-)-2-Hydroxy-2-phenylpropionic acid
CAS Number	3966-30-1 [1]
Molecular Formula	C ₉ H ₁₀ O ₃ [2]
Molecular Weight	166.17 g/mol [2]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white crystalline solid	Commercial Suppliers
Melting Point	112-119 °C	[3]
Boiling Point	254.38 °C (rough estimate)	[4]
Density	1.1708 g/cm ³ (rough estimate)	[4]
pKa	3.467 (for the racemic mixture at 25 °C)	[5]
Solubility (anhydrous, in water)	17.04 g/L at 18 °C, 21.17 g/L at 25 °C, 25.65 g/L at 30 °C	[5]
LogP (Octanol/Water Partition Coefficient)	0.80	[6]

Synthesis and Chiral Resolution

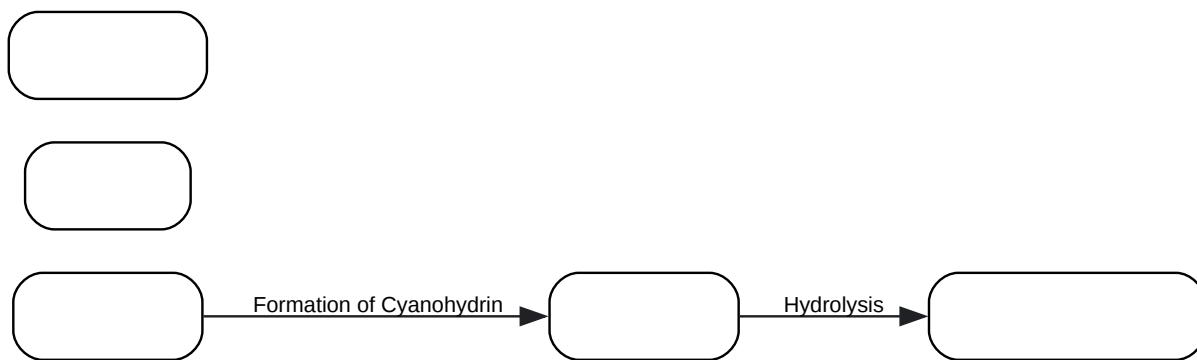
The synthesis of enantiomerically pure **(R)-2-Hydroxy-2-phenylpropanoic acid** can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic 2-Hydroxy-2-phenylpropanoic Acid

A common method for synthesizing the racemic mixture of atrolactic acid involves the hydrolysis of acetophenone cyanohydrin.

Experimental Protocol: Synthesis of Racemic Atrolactic Acid

- Formation of Acetophenone Cyanohydrin: Acetophenone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid catalyst. This reaction should be performed in a well-ventilated fume hood due to the use of cyanide.
- Hydrolysis: The resulting acetophenone cyanohydrin is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, a strong acid like hydrochloric acid or sulfuric acid is used, and the mixture is heated to reflux. This process converts the nitrile group into a carboxylic acid, yielding racemic 2-hydroxy-2-phenylpropanoic acid.
- Workup and Purification: After hydrolysis, the reaction mixture is cooled, and the product is extracted with an organic solvent like diethyl ether. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of toluene and water.



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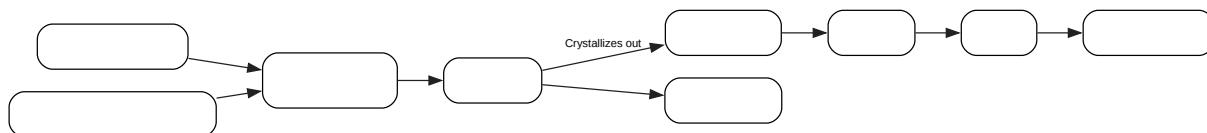
Synthesis of Racemic Atrolactic Acid.

Chiral Resolution of Racemic 2-Hydroxy-2-phenylpropanoic Acid

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent. A common choice for resolving acidic racemates is a chiral amine.

Experimental Protocol: Chiral Resolution using a Chiral Amine

- **Salt Formation:** The racemic 2-hydroxy-2-phenylpropanoic acid is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral amine, for example, (S)-(-)- α -methylbenzylamine, is added to the solution. The mixture is heated gently to ensure complete dissolution.
- **Fractional Crystallization:** The solution is then allowed to cool slowly to room temperature. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystals are collected by filtration.
- **Liberation of the Enantiomer:** The separated diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the enantiomerically enriched 2-hydroxy-2-phenylpropanoic acid. The chiral amine remains in the aqueous layer as its salt.
- **Extraction and Purification:** The desired enantiomer is extracted from the aqueous solution using an organic solvent. The organic layer is then dried and the solvent evaporated to yield the purified (R)- or (S)-2-hydroxy-2-phenylpropanoic acid, depending on the chiral amine used and which diastereomer was less soluble. The enantiomeric excess can be determined using chiral HPLC.



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Chiral Resolution Workflow.

Analytical Methodologies

A variety of analytical techniques are employed to characterize **(R)-2-Hydroxy-2-phenylpropanoic acid** and determine its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric excess of atrolactic acid.

Experimental Protocol: Chiral HPLC Analysis

- Column: A chiral stationary phase is essential. An example is the Astec® CHIROBIOTIC® R column (25 cm x 4.6 mm I.D., 5 μ m particles).
- Mobile Phase: A typical mobile phase is 0.1 wt% ammonium acetate in methanol.
- Flow Rate: A flow rate of 1 mL/min is commonly used.
- Column Temperature: The column is maintained at 25 °C.
- Detector: UV detection at 254 nm is suitable for this compound.
- Injection Volume: A small injection volume, such as 2 μ L, is used.
- Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 5 mg/mL.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides information about the structure of the molecule. Expected chemical shifts for the racemic mixture in DMSO-d₆ are approximately 7.52 ppm (aromatic protons), 7.33 ppm (aromatic protons), 7.26 ppm (aromatic protons), and

1.63 ppm (methyl protons)[5]. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, further confirming its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum reveals the functional groups present in the molecule. Key characteristic peaks for atrolactic acid would include:

- A broad O-H stretch from the carboxylic acid and alcohol groups (around 3500-2500 cm^{-1}).
- A strong C=O stretch from the carboxylic acid (around 1700 cm^{-1}).
- C-O stretching vibrations (around 1250-1050 cm^{-1}).
- Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of atrolactic acid would show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions resulting from the loss of functional groups.

Biological Activities and Potential Applications

(R)-2-Hydroxy-2-phenylpropanoic acid and its derivatives have shown promise in various biological applications, primarily due to their antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Lactic acid and its derivatives are known to possess antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane. The acidic nature of the molecule can lead to a decrease in the intracellular pH of bacteria, denaturation of essential proteins and enzymes, and interference with metabolic processes, ultimately leading to cell death[7].

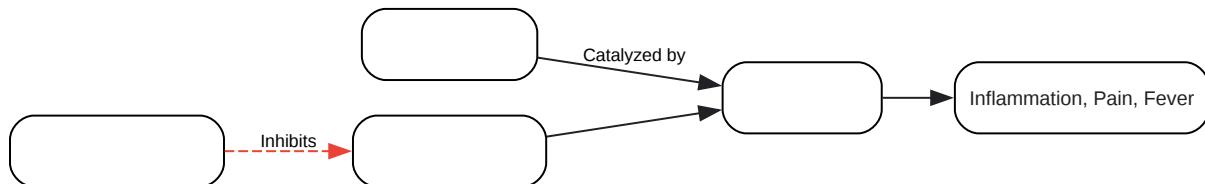


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Proposed Antimicrobial Mechanism of Action.

Anti-inflammatory Activity

Phenylpropanoic acid derivatives, a class to which atrolactic acid belongs, are known to exhibit anti-inflammatory effects. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[8]. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[4]. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.



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Inhibition of Prostaglandin Synthesis.

Conclusion

(R)-2-Hydroxy-2-phenylpropanoic acid is a chiral molecule with significant potential in the fields of chemical synthesis and drug development. Its well-defined physical and chemical properties, coupled with established methods for its synthesis, resolution, and analysis, make it an accessible and valuable tool for researchers. Furthermore, its inherent biological activities as an antimicrobial and anti-inflammatory agent open up avenues for further investigation and the development of new therapeutic agents. This guide provides a solid foundation for professionals working with this versatile compound.

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